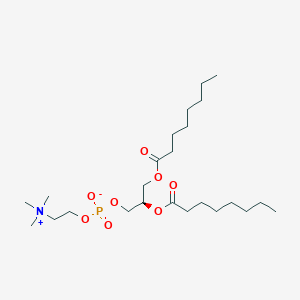![molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6](/img/structure/B96687.png)
Dimethyl [(4-methoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group attached to a carbon framework, which in this case includes a 4-methoxyphenyl moiety. The methoxy group influences the reactivity and properties of the molecule, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of related phosphonate compounds has been explored in several studies. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been reported, demonstrating the synthesis of polymers with controlled molecular weight . Another study describes the preparation of a metal-free initiator for the anionic polymerization of methyl methacrylate, which could be related to the synthesis of dimethyl [(4-methoxyphenyl)methyl]phosphonate . Additionally, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been investigated, leading to the formation of novel phosphonic analogues .
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate has been characterized using various spectroscopic techniques. Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, has been synthesized and characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with structural parameters determined by DFT calculations . The stereochemistry of related 1,2-oxaphospholanes has also been studied, providing insights into the relative configurations of such compounds .
Chemical Reactions Analysis
The chemical reactivity of phosphonate compounds has been explored through various reactions. Photolysis of bis(methoxyphenyl) methylphosphonates has been studied, revealing intramolecular coupling reactions . The reaction of dialkyl phosphites with α-enones has been reported, leading to the synthesis of diphosphonates and oxaphospholane P-oxides . Additionally, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes have been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been studied using thermogravimetric analysis, and its chemical behavior has been examined through HOMO-LUMO analysis and other electronic properties . The photocatalytic degradation of dimethyl phenylphosphonate has been investigated using isotope studies, providing insights into the degradation pathways and the role of the methoxy groups . The synthesis and characterization of N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid) and its metal complexes have demonstrated the importance of hydrogen bonds in the chemistry of metal phosphonates .
Aplicaciones Científicas De Investigación
Phosphonate Chemistry and Applications
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a compound related to the broader class of organophosphorus compounds, which have diverse applications in scientific research due to their unique chemical properties. These compounds, including phosphonates, are utilized for various purposes, ranging from material science to biological applications.
Organophosphorus Compounds in Material Science : Organophosphorus compounds play a crucial role in material science, particularly in the development and degradation of polymers. Phosphonates, due to their structural analogy with phosphate moieties, are used in the synthesis of phosphonic acids, which are integral in the design of supramolecular materials, functionalization of surfaces, and as intermediates in the production of fire retardant properties in polymers. This application is significant in enhancing the durability and functionality of materials (Sevrain et al., 2017; Mitova et al., 2013).
Biodegradability and Environmental Impact : The environmental impact and biodegradability of organophosphonates, including compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate, have been a focus of research. These studies aim to understand the persistence of these compounds in the environment and their removal in wastewater treatment processes. Findings suggest that despite their stability against biological degradation, phosphonates can be removed efficiently in wastewater treatment facilities equipped with chemical phosphate precipitation, highlighting the importance of proper waste management practices to mitigate environmental impacts (Rott et al., 2018).
Phosphonate-based Antiscalants : In water treatment processes, phosphonate-based antiscalants are employed to prevent the precipitation of salts on reverse osmosis membranes. Technical studies on these antiscalants have revealed the presence of significant amounts of undeclared phosphorous contaminants, influencing the efficacy and safety of water treatment practices. This research underscores the need for comprehensive characterization and regulation of technical antiscalants to ensure environmental safety and the effective production of drinking water (Armbruster et al., 2019).
Propiedades
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCGNUMBCREJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378701 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
CAS RN |
17105-65-6 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

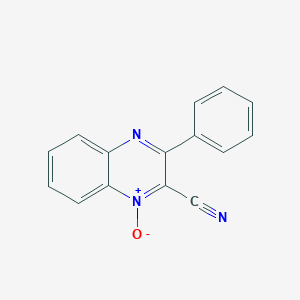

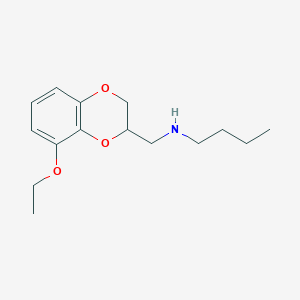


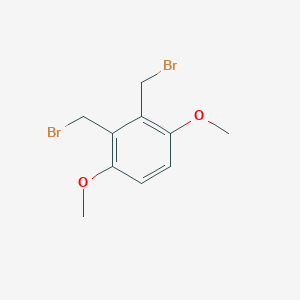


![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
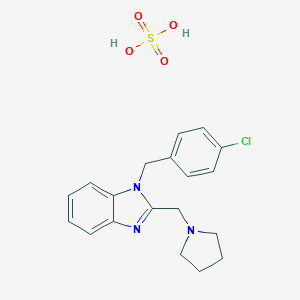
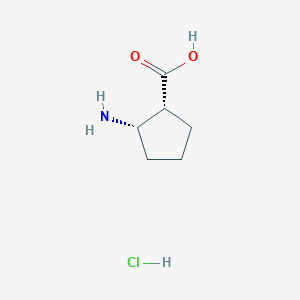
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)

